An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyethoxy)ethyl Methacrylate
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyethoxy)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyethoxy)ethyl methacrylate (B99206), often abbreviated as MEO₂MA or DEGMA, is a functional monomer that has garnered significant attention in the fields of polymer chemistry and biomaterials. Its unique thermoresponsive properties, biocompatibility, and versatility in polymerization make it a valuable building block for a wide range of applications, including hydrogels for drug delivery, smart coatings, and biocompatible materials. This technical guide provides a comprehensive overview of the core physicochemical properties of MEO₂MA, detailed experimental protocols for their determination, and a logical framework for understanding their interrelationships.
Physicochemical Properties
The physicochemical properties of 2-(2-Methoxyethoxy)ethyl methacrylate are crucial for its handling, polymerization, and the ultimate performance of the resulting polymers. A summary of these key properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-(2-Methoxyethoxy)ethyl 2-methylprop-2-enoate | [1] |
| Synonyms | MEO₂MA, DEGMA, Di(ethylene glycol) methyl ether methacrylate | [2] |
| CAS Number | 45103-58-0 | [3][4] |
| Molecular Formula | C₉H₁₆O₄ | [1][3][4] |
| Molecular Weight | 188.22 g/mol | [1][3][4] |
| Physical State | Colorless liquid | [4] |
| Density | 1.02 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.44 | [3][4] |
Thermal and Solution Properties
| Property | Value | Reference |
| Boiling Point | 98 °C at 3.5 mmHg | [3][4] |
| Flash Point | > 230 °F (> 110 °C) | [3] |
| Vapor Pressure | 3.19 Pa at 20 °C | [3] |
| Water Solubility | 62.2 mg/L at 20 °C | [3] |
| LogP (Octanol-Water Partition Coefficient) | 1.51 | [3] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for quality control and research. The following sections detail standardized methodologies for measuring the key properties of liquid monomers like 2-(2-Methoxyethoxy)ethyl methacrylate.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with heating oil, ensuring the oil level is above the sample level but below the opening of the test tube.
-
The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
Heating is continued until a continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[5]
Determination of Density
The density of a liquid can be determined using a pycnometer or a digital density meter, with the latter being a more modern and precise method often compliant with ASTM D4052.[3]
Apparatus:
-
Digital Density Meter (e.g., oscillating U-tube type)
-
Syringe for sample injection
-
Thermostatic control for the measuring cell
Procedure:
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
-
Sample Preparation: The 2-(2-Methoxyethoxy)ethyl methacrylate sample is brought to the desired measurement temperature (e.g., 25 °C). Ensure the sample is free of air bubbles.
-
Measurement: The sample is injected into the measuring cell of the density meter using a syringe. The instrument measures the oscillation frequency of the U-tube containing the sample.
-
Calculation: The density is automatically calculated by the instrument based on the measured oscillation period and the calibration data. The result is typically displayed in g/cm³ or kg/m ³.[3][4][6]
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that can be used to identify a substance and assess its purity. The measurement is typically performed using an Abbe refractometer according to methods like ASTM D1218.[7][8]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (e.g., sodium lamp)
-
Dropper
Procedure:
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.
-
A few drops of the 2-(2-Methoxyethoxy)ethyl methacrylate sample are placed on the surface of the measuring prism.
-
The prisms are closed and the temperature is allowed to equilibrate to the desired value (e.g., 20 °C) by circulating water from the constant temperature bath.
-
The light source is positioned, and the eyepiece is adjusted until the field of view is sharp and the dividing line between the light and dark fields is distinct.
-
The control knob is turned to bring the dividing line exactly to the center of the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale.[8][9]
Determination of Viscosity
The viscosity of a liquid is its resistance to flow. For methacrylate monomers, viscosity can be measured using a capillary viscometer, such as an Ubbelohde or Ostwald viscometer.
Apparatus:
-
Capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature water bath
-
Stopwatch
-
Pipettes
Procedure:
-
A known volume of the 2-(2-Methoxyethoxy)ethyl methacrylate is introduced into the viscometer.
-
The viscometer is placed vertically in a constant temperature water bath and allowed to thermally equilibrate.
-
The liquid is drawn up through the capillary to a point above the upper timing mark.
-
The time taken for the liquid meniscus to fall from the upper to the lower timing mark is measured with a stopwatch.
-
The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer and t is the measured flow time.
-
The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.[10][11]
Determination of Water Solubility
The water solubility of an organic compound can be determined by the shake-flask method, as described in OECD Guideline 105, for substances with solubilities greater than 10⁻² g/L.[12][13]
Apparatus:
-
Shaking apparatus (e.g., mechanical shaker or magnetic stirrer)
-
Constant temperature bath or room
-
Vessels with tight-fitting caps (B75204) (e.g., flasks or centrifuge tubes)
-
Centrifuge (if necessary)
-
Analytical instrument for concentration determination (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
An excess amount of 2-(2-Methoxyethoxy)ethyl methacrylate is added to a known volume of deionized water in a vessel.
-
The vessel is sealed and agitated in a constant temperature bath until equilibrium is reached. A preliminary test can determine the necessary equilibration time.
-
After equilibration, the mixture is allowed to stand to allow for phase separation. If a stable emulsion has formed, centrifugation may be required.
-
A sample of the aqueous phase is carefully removed, ensuring no undissolved monomer is included.
-
The concentration of the monomer in the aqueous sample is determined using a suitable and calibrated analytical method. This concentration represents the water solubility at that temperature.[12][13][14]
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For methacrylates, a common method for its determination is reverse-phase high-performance liquid chromatography (RP-HPLC), which correlates the retention time of the compound with the LogP values of known standards.[15]
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reverse-phase column (e.g., C8 or C18)
-
Mobile phase (e.g., methanol/water mixture)
-
Standard compounds with known LogP values
Procedure:
-
A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded.
-
A calibration curve is generated by plotting the logarithm of the retention time (log k', where k' is the retention factor) against the known LogP values of the standards.
-
A solution of 2-(2-Methoxyethoxy)ethyl methacrylate of known concentration is prepared in the mobile phase.
-
The MEO₂MA solution is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.
-
The LogP of MEO₂MA is determined by interpolating its measured retention time on the calibration curve.[15][16]
Logical Relationships of Physicochemical Properties
The physicochemical properties of 2-(2-Methoxyethoxy)ethyl methacrylate are interconnected and influence its behavior in various applications. The following diagram illustrates these relationships.
Caption: Interrelationships of MEO₂MA's physicochemical properties.
References
- 1. phillysim.org [phillysim.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 7. atslab.com [atslab.com]
- 8. petrolube.com [petrolube.com]
- 9. my.che.utah.edu [my.che.utah.edu]
- 10. users.metu.edu.tr [users.metu.edu.tr]
- 11. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- 14. filab.fr [filab.fr]
- 15. Determination of partition coefficients of acrylates, methacrylates, and vinyl monomers using high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
